REACTION_SMILES
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[C:25]1(=[O:30])[CH2:26][CH2:27][CH2:28][O:29]1.[CH2:20]([Li:21])[CH2:22][CH2:23][CH3:24].[CH3:11][SiH:12]([CH3:13])[N:14]([CH3:15])[Si:16]([CH3:17])([CH3:18])[CH3:19].[CH3:1][Si:2]([CH3:3])([CH3:4])[N-:5][Si:6]([CH3:7])([CH3:8])[CH3:9].[CH3:31][O:32][C:33](=[O:34])[O:35][CH3:36].[ClH:37].[Li+:10].[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1>>[C:25]1(=[O:30])[CH:26]([C:33]([O:32][CH3:31])=[O:34])[CH2:27][CH2:28][O:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
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|
Type
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product
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Smiles
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COC(=O)C1CCOC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |